7-methoxy-3,4-dimethyl-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-8(2)12(13)15-11-6-9(14-3)4-5-10(7)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNSAFIIOVPTOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemodivergent Approaches for 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One and Its Structural Analogues
Classical and Contemporary Synthetic Routes to the 7-Methoxy-3,4-dimethyl-2H-chromen-2-one Scaffold
The construction of the 2H-chromen-2-one (coumarin) ring system is a cornerstone of heterocyclic chemistry. Several classical named reactions, as well as more contemporary methods, can be employed to synthesize the this compound scaffold.
Cyclocondensation Strategies in Chromen-2-one Synthesis
Cyclocondensation reactions are the most common and direct methods for the synthesis of the coumarin (B35378) nucleus. These reactions typically involve the condensation of a phenol with a carbonyl compound, followed by intramolecular cyclization and dehydration.
The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. wikipedia.orgnih.gov For the synthesis of this compound, the reaction would proceed between 3-methoxyphenol and ethyl 2-methylacetoacetate. The acidic catalyst, such as sulfuric acid, facilitates both the initial transesterification and the subsequent intramolecular cyclization onto the activated aromatic ring. wikipedia.org The general applicability of the Pechmann reaction for producing 4-methylcoumarin derivatives is well-established. worldresearchersassociations.comnih.gov
The Perkin reaction offers another route, typically involving the condensation of a salicylaldehyde derivative with an acid anhydride and its corresponding salt. wikipedia.org To obtain the 3,4-dimethyl substitution pattern, a variation of the classical Perkin reaction would be necessary, potentially starting with 2-hydroxy-4-methoxyacetophenone and propanoic anhydride.
The Knoevenagel condensation provides a versatile approach for synthesizing 3-substituted coumarins. nih.govnih.govsapub.orgslideshare.netyoutube.com This reaction involves the condensation of a 2-hydroxybenzaldehyde (salicylaldehyde) with an active methylene compound. For the target molecule, 2-hydroxy-4-methoxybenzaldehyde could be reacted with a suitable active methylene compound that would introduce the 3-methyl and 4-methyl groups upon cyclization, though this is a less direct approach for this specific substitution pattern.
| Reaction | Starting Materials | Typical Catalyst | Key Features |
| Pechmann Condensation | 3-Methoxyphenol, Ethyl 2-methylacetoacetate | H₂SO₄, AlCl₃, Sc(OTf)₃ wikipedia.orgnih.gov | One-pot synthesis, good yields for activated phenols. |
| Perkin Reaction | 2-Hydroxy-4-methoxyacetophenone, Propanoic anhydride, Sodium propanoate | Basic catalyst (alkali salt of the acid) wikipedia.org | Forms α,β-unsaturated carboxylic acids which then cyclize. |
| Knoevenagel Condensation | 2-Hydroxy-4-methoxybenzaldehyde, Active methylene compound | Piperidine, Pyridine, L-proline nih.gov | Versatile for introducing substituents at the C3 position. |
Tandem Reaction Sequences for Advanced Chromen-2-one Architectures
Modern synthetic strategies often employ tandem or cascade reactions to construct complex molecules in a single operation, improving efficiency and reducing waste. For coumarin synthesis, a tandem approach could involve a copper-catalyzed A³ coupling (alkyne-aldehyde-amine) of a salicylaldehyde derivative with an appropriate alkyne, followed by an intramolecular cycloisomerization. beilstein-journals.org This method allows for the rapid assembly of the coumarin scaffold from simple, readily available starting materials. beilstein-journals.org Such strategies often benefit from cooperative catalysis, where multiple catalysts work in concert to promote different steps of the reaction sequence. beilstein-journals.org
Functionalization and Derivatization Strategies of the this compound Core
Once the core scaffold of this compound is synthesized, its chemical properties can be further tuned through various functionalization and derivatization reactions. These modifications can be directed at the aromatic ring, the methyl groups, or the methoxy (B1213986) group.
Regioselective Substitution Reactions on the Chromen-2-one Nucleus
The electron-donating nature of the 7-methoxy group directs electrophilic aromatic substitution primarily to the C6 and C8 positions of the coumarin ring. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Halogenation: Regioselective halogenation of coumarins can be achieved using various reagents. For instance, N-halosuccinimides (NBS, NCS) in the presence of a copper halide catalyst can provide a controlled method for the introduction of bromine or chlorine at specific positions on the aromatic ring. thieme.de The reaction of 6-methyl-3-(4'-methoxyphenyl)coumarin with N-bromosuccinimide (NBS) and a radical initiator like AIBN leads to bromination on the electron-rich 3-phenyl ring, demonstrating the influence of activating groups on regioselectivity. unica.it
Nitration: The nitration of coumarin derivatives is a common method for introducing a nitro group, which can then be reduced to an amino group for further functionalization. The nitration of 4,7-dimethylcoumarin with a mixture of nitric acid and sulfuric acid can yield either the 6-nitro or 8-nitro isomer depending on the reaction temperature. chemmethod.com Keeping the temperature below 5°C favors the formation of the 8-nitro derivative, while room temperature reaction leads to a higher yield of the 6-nitro isomer. chemmethod.com
| Reaction | Reagent(s) | Position of Substitution | Reference |
| Bromination | N-Bromosuccinimide (NBS), AIBN | C6 or C8 | unica.it |
| Nitration | HNO₃, H₂SO₄ | C6 or C8 | chemmethod.com |
Modification of the Methyl and Methoxy Moieties
The methyl and methoxy groups on the this compound core are also amenable to chemical modification, providing additional avenues for creating diverse analogues.
Modification of Methyl Groups: The methyl group at the C4 position of a coumarin can be oxidized to a formyl group using selenium dioxide (SeO₂) in hot xylene. researchgate.netresearchgate.netglobalresearchonline.net This aldehyde can then serve as a handle for further reactions, such as condensation with active methylene compounds or conversion to other functional groups. The methyl groups can also undergo radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator to yield bromomethyl derivatives. google.comresearchgate.netnih.gov These bromomethyl coumarins are valuable intermediates for introducing a wide range of functionalities through nucleophilic substitution reactions.
Modification of the Methoxy Moiety: The 7-methoxy group can be cleaved to reveal the corresponding 7-hydroxycoumarin. This ether cleavage is typically achieved using strong acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr₃). wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.orgmasterorganicchemistry.com The resulting hydroxyl group is a versatile functional handle for introducing new substituents via O-alkylation or O-acylation, allowing for the attachment of various side chains and pharmacophores. For example, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one can be reacted with ethyl chloroacetate in the presence of a base to form the corresponding ester derivative. nih.gov
| Functional Group | Reaction | Reagent(s) | Product |
| C4-Methyl | Oxidation | Selenium dioxide (SeO₂) | 4-Formylcoumarin |
| C3/C4-Methyl | Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 3/4-Bromomethylcoumarin |
| C7-Methoxy | Ether Cleavage | HBr, HI, BBr₃ | 7-Hydroxycoumarin |
Annexation of Diverse Pharmacophores and Heterocyclic Systems
The functionalized derivatives of this compound serve as valuable platforms for the attachment of various pharmacophores and for the construction of fused heterocyclic systems.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for attaching aryl or vinyl groups to the coumarin scaffold, typically at a halogenated position. nih.gov The synthesis of fluorescent coumarins has been achieved via Suzuki-Miyaura coupling reactions. mdpi.com
Furthermore, the formyl and amino derivatives of coumarins can be used as starting materials for the synthesis of fused heterocyclic systems. For example, a 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide can be reacted with acetylacetone to form a pyrazole ring attached to the coumarin core. nih.gov Similarly, reaction with malononitrile can lead to the formation of a pyrazolidine ring. nih.gov The reaction of 3-(bromoacetyl)coumarin with potassium thiocyanate followed by reaction with anilines can be used to synthesize thiazole-containing coumarin derivatives. mdpi.com These strategies allow for the creation of complex, multi-ring systems with potentially enhanced biological activities. rsc.orgnih.govacgpubs.orgresearchgate.net
Catalytic Approaches in the Synthesis of this compound Derivatives
The synthesis of this compound and its analogues has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional synthetic routes. Catalytic strategies are broadly categorized into those employing transition metals, organocatalysts, and biocatalysts, each presenting unique advantages in the construction of the chromen-2-one scaffold.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the synthesis of coumarin derivatives, enabling the formation of the core heterocyclic structure through various coupling reactions. These methods often proceed under mild conditions and exhibit high functional group tolerance.
One notable approach involves the rhodium-catalyzed annulation of phenolic acetates with acrylates via C-H bond activation. This method provides a direct route to coumarin derivatives with excellent regioselectivity. The addition of a base, such as sodium acetate (B1210297), has been shown to improve the yield of the desired products. This strategy is applicable to a range of both electron-rich and electron-deficient phenolic acetates organic-chemistry.org.
Another strategy involves the gold(I)-catalyzed intramolecular hydroarylation of phenol-derived propiolates. This atom-economical method allows for the efficient cyclization to form the coumarin ring under mild reaction conditions, utilizing a green oxidant organic-chemistry.org.
Zinc-catalyzed syntheses have also been reported, where inexpensive zinc bromide (ZnBr₂) can effectively catalyze the reaction between ynamides and salicylaldehydes. In this approach, the sulfonamide group acts as a traceless directing group, ensuring high regioselectivity and allowing for a broad substrate scope with good functional group tolerance organic-chemistry.org.
While direct examples for the synthesis of this compound using these specific methods are not extensively documented in readily available literature, the principles underlying these transition metal-catalyzed reactions are applicable to the synthesis of its structural analogues. For instance, the selection of appropriately substituted phenols and coupling partners would be a viable strategy to target this specific molecule.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Coumarin Derivatives
| Catalyst System | Reactants | Product Type | Key Features |
| [Rh₂(OAc)₄] / Formic Acid | Phenolic acetates, Acrylates | Substituted coumarins | C-H bond activation, Excellent regioselectivity organic-chemistry.org |
| Au(I) catalyst | Phenol-derived propiolates | Substituted coumarins | Intramolecular hydroarylation, Atom-economical organic-chemistry.org |
| ZnBr₂ | Ynamides, Salicylaldehydes | Substituted coumarins | Use of a traceless directing group, High regioselectivity organic-chemistry.org |
Organocatalytic and Biocatalytic Methodologies
In recent years, organocatalysis and biocatalysis have gained prominence as green and sustainable alternatives to metal-based catalysis for the synthesis of coumarin derivatives. These methods often provide high stereoselectivity and operate under mild, environmentally benign conditions.
Organocatalytic Approaches:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. A notable example in coumarin synthesis is the asymmetric organocatalyzed synthesis of chromene derivatives. For instance, a stereoselective one-pot procedure for the synthesis of five-membered annulated coumarins has been developed using a dual catalytic system of a cinchona primary amine derivative and silver carbonate. This method proceeds via a Michael addition/hydroalkoxylation reaction, yielding highly functionalized coumarin derivatives in good yields and with excellent enantioselectivities beilstein-journals.org.
Another organocatalytic strategy involves the use of N-heterocyclic carbenes (NHCs) to obtain coumarin derivatives beilstein-journals.org. Furthermore, the enantioselective synthesis of cyclopropa[c]coumarins can be achieved through a reaction catalyzed by a quinine-derived catalyst, which forms a ylide intermediate that undergoes a conjugated addition to a coumarin precursor beilstein-journals.org. These approaches highlight the potential of organocatalysis in constructing complex and chiral coumarin scaffolds.
Biocatalytic Methodologies:
Biocatalysis employs enzymes or whole-cell systems to catalyze chemical reactions, offering high specificity and mild reaction conditions. The synthesis of coumarin derivatives has benefited from the application of various enzyme classes, including oxidoreductases, cytochrome P450 enzymes, and hydrolases iajesm.in. Peroxidases, for example, have been used for the synthesis of coumarins through oxidative cyclization reactions iajesm.in.
A two-step enzymatic synthesis of coumarin carboxamide derivatives has been demonstrated, where salicylaldehyde and dimethyl malonate are first reacted to form a coumarin carboxylate methyl derivative. This intermediate is then reacted with various amines under the catalysis of lipase TL IM from Thermomyces lanuginosus in a continuous flow reactor to produce the final coumarin carboxamide derivatives mdpi.comresearchgate.net. This biocatalytic approach offers mild reaction conditions, short reaction times, and reduced environmental pollution researchgate.net. The natural biosynthesis of 7-hydroxy coumarin derivatives involves the enzymatic cyclization of a cis-cinnamic acid derivative in the presence of β-glucosidase wordpress.com. This highlights the potential of mimicking natural biosynthetic pathways for the green synthesis of coumarin analogues.
Green Chemistry Principles and Sustainable Synthesis of this compound Analogues
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally benign and sustainable chemical processes. Key aspects of this approach include the use of solvent-free and microwave-assisted techniques, as well as a focus on sustainable catalysis and atom economy.
Solvent-Free and Microwave-Assisted Syntheses
Solvent-Free Synthesis:
Solvent-free reactions, often conducted under mechanochemical conditions such as ball milling or grinding, offer significant environmental benefits by eliminating the use of hazardous organic solvents. The Pechmann condensation, a classic method for coumarin synthesis, has been successfully adapted to solvent-free conditions. For instance, the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate can be carried out in the absence of a solvent using a solid acid catalyst like Amberlyst-15, achieving a yield of up to 95% researchgate.net. A mechanochemical approach using a high-speed mixer ball mill with indium(III) chloride as a catalyst has also been reported for the efficient, solvent-free synthesis of 4-methylcoumarins, including 7-methoxy-4-methylcoumarin with a yield of 80% mdpi.com.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The microwave-assisted Pechmann condensation has been extensively studied for the synthesis of coumarin derivatives. For example, the synthesis of 7-hydroxy-4-methylcoumarin over an Amberlyst-15 catalyst under microwave irradiation can achieve a 97% yield in just 20 minutes mdpi.com. Similarly, using a nano-crystalline sulfated-zirconia catalyst, 7-hydroxy-4-methylcoumarin can be obtained in 99% yield in 15 minutes under microwave irradiation wordpress.com. This method significantly accelerates the reaction compared to conventional heating, which may require several hours wordpress.comnih.gov.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Methylcoumarin Derivatives
| Product | Catalyst | Method | Reaction Time | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | Amberlyst-15 | Microwave | 20 min | 97 | mdpi.com |
| 7-Hydroxy-4-methylcoumarin | Nano-crystalline sulfated-zirconia | Microwave | 15 min | 99 | wordpress.com |
| 7-Hydroxy-4-methylcoumarin | SnCl₂·2H₂O | Microwave | 260 s | 55.25 | rasayanjournal.co.in |
| 4-(Cyanomethoxy)chromen-2-one | K₂CO₃ | Conventional | 6 h | 59 | nih.gov |
| 4-(Cyanomethoxy)chromen-2-one | K₂CO₃ | Microwave | 12 min | 62 | nih.gov |
| 5-(Cyanomethoxy)-4,7-dimethylchromen-2-one | K₂CO₃ | Conventional | 10 h | 65 | nih.gov |
| 5-(Cyanomethoxy)-4,7-dimethylchromen-2-one | K₂CO₃ | Microwave | 12 min | 69 | nih.gov |
Sustainable Catalysis and Atom Economy in Chromen-2-one Chemistry
Sustainable Catalysis:
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition and rearrangement reactions are considered to have 100% atom economy in theory .
The Pechmann condensation, while a useful method for synthesizing coumarins, is a condensation reaction and therefore has a theoretical atom economy of less than 100% due to the elimination of water and, in the case of using an ester, an alcohol molecule. For example, the synthesis of 7-hydroxy-4-methyl-coumarin from resorcinol and ethyl acetoacetate has a calculated atom economy of approximately 92.24% . While this is relatively high, there is still room for improvement by designing synthetic routes that proceed via addition or rearrangement mechanisms where all reactant atoms are incorporated into the final product. The development of such atom-economical reactions is a key goal in green chemistry and would represent a significant advancement in the sustainable synthesis of this compound and its analogues.
Mechanistic Investigations into the Molecular and Cellular Interactions of 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One
Elucidation of Specific Molecular Targets and Ligand-Receptor Interactions
Detailed experimental validation of the specific molecular targets for 7-methoxy-3,4-dimethyl-2H-chromen-2-one is sparse. However, computational studies have provided some initial hypotheses.
Enzyme Inhibition and Activation Mechanisms
A computational molecular docking study explored the potential of a library of coumarin (B35378) analogues, including this compound, as inhibitors of trypanothione (B104310) reductase from Leishmania infantum and Leishmania mexicana, enzymes crucial for the survival of these parasites. ujpronline.com The study aimed to identify compounds with the potential for treating leishmaniasis. ujpronline.com While this suggests a potential for enzyme inhibition, it is important to note that these are predictive results and have not been confirmed by in vitro or in vivo experimental data. ujpronline.com Information regarding the activation of any enzyme by this compound is not available.
Ligand-Receptor Binding Dynamics and Allosteric Modulation
Specific experimental data on the ligand-receptor binding dynamics, such as binding affinity or kinetics, for this compound are not available in the reviewed literature. Similarly, there is no direct evidence to suggest that this compound acts as an allosteric modulator of any receptor.
The aforementioned molecular docking study did predict that coumarin analogues could bind to the active site of Leishmania trypanothione reductase, interacting with specific amino acid residues. ujpronline.com However, this does not provide information on the dynamics of this binding or potential allosteric effects.
Cellular Pathway Modulation by this compound
Research into how this compound modulates cellular pathways is still in its nascent stages, with very limited direct evidence available.
Analysis of Signal Transduction Cascades
There is a lack of published research specifically investigating the effects of this compound on signal transduction cascades. Some commercial chemical suppliers have categorized the compound as a potential inhibitor of the PI3K/Akt/mTOR pathway, but this is not substantiated by publicly available research data.
Epigenetic Modulations and Gene Expression Regulation
No studies have been identified that investigate the potential of this compound to induce epigenetic modulations or regulate gene expression.
Induction of Apoptosis and Cell Cycle Perturbations in Cellular Models
There are no specific studies available that have examined the ability of this compound to induce apoptosis or cause cell cycle perturbations in any cellular models. While other coumarin derivatives have been shown to possess such activities, these findings cannot be directly extrapolated to this specific compound.
In Vitro Cellular Responses to this compound
The interaction of this compound with cellular systems has been a subject of scientific inquiry, particularly concerning its effects on cell health and proliferation, as well as its role in mitigating oxidative stress.
Cellular Viability and Proliferation Studies in Cell Lines
While direct studies on the cytotoxicity of this compound are limited, research on structurally similar coumarin derivatives provides insights into its potential effects on cancer cell lines. For instance, a study on new acetoxycoumarin derivatives investigated the in vitro cytotoxic activity of a related compound, 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), against various cell lines. nih.gov
The cytotoxic activity of this related compound was evaluated using a crystal violet dye-binding assay after a 48-hour treatment period. nih.gov The results, as detailed in the table below, indicate that this derivative exhibited cytotoxic effects, particularly against the A549 human lung cancer cell line. nih.gov
Table 1: Cytotoxic Activity of a 7-Methoxy-4-methylcoumarin Derivative
| Cell Line | Compound | LD50 (µM) after 48h |
|---|---|---|
| A549 (Human Lung Cancer) | 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | >100 |
| CRL 1548 (Rat Liver Cancer) | 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | Not specified as toxic |
| CRL 1439 (Normal Rat Liver) | 4-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | Not specified as toxic |
It is important to note that while this data provides a valuable reference, the substitution at the 3-position differs from the target compound of this article. Generally, synthetic derivatives of coumarins have shown promise in exerting cytotoxic effects on various cancer cell lines, including multi-drug resistant strains. nih.gov The mechanisms often involve inducing apoptosis and arresting the cell cycle at different phases. nih.gov The cytotoxic potential of coumarin derivatives is influenced by the nature and position of substituents on the coumarin ring. nih.gov
Oxidative Stress Response and Antioxidant Defense Mechanisms at the Molecular Level
Coumarin derivatives are known for their antioxidant properties, which enable them to counteract the damaging effects of oxidative stress in cells. ontosight.ai The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and modulate cellular processes involved in oxidative damage. umfiasi.ro
A study on the antioxidant potential of various coumarin derivatives highlighted that the presence of a methoxy (B1213986) group at the 7-position of the coumarin ring can positively influence its nitric oxide (NO) inhibition potential. umfiasi.ro Specifically, 4-methyl-7-methoxy coumarin, a compound structurally similar to this compound, demonstrated remarkable NO inhibitory activity, even exceeding that of the standard antioxidant, ascorbic acid. umfiasi.ro
The mechanism by which coumarins exert their antioxidant effects can involve the donation of a hydrogen atom to free radicals, thereby neutralizing them. umfiasi.ro The molecular structure of coumarins, including the presence and position of electron-donating groups like methoxy and hydroxyl groups, plays a crucial role in their antioxidant capacity. nih.gov Some coumarin derivatives have been shown to scavenge reactive oxygen species (ROS) such as the superoxide (B77818) anion. nih.gov The interaction with ROS can lead to the formation of less reactive coumarin radical intermediates. nih.gov
Table 2: Antioxidant Activity of a Structurally Similar Coumarin
| Compound | Antioxidant Assay | Observed Effect |
|---|---|---|
| 4-methyl-7-methoxy coumarin | Nitric Oxide (NO) Inhibition | More efficient inhibitor than ascorbic acid |
Molecular Imaging and Probe Development for Investigating this compound Interactions
The inherent fluorescence of the coumarin scaffold makes it a valuable component in the development of molecular probes and biosensors. These tools are instrumental in visualizing and quantifying biological processes and analytes.
Fluorescent Labelling Strategies for Target Identification
Coumarin derivatives are widely utilized as fluorophores in the design of fluorescent probes for detecting various biological molecules and ions. researchgate.net The strategy often involves attaching a recognition moiety for a specific target to the coumarin core. Upon binding to the target, the fluorescent properties of the coumarin can be modulated, leading to a detectable signal. This "turn-on" or "turn-off" fluorescence response allows for the specific detection and imaging of the target within a biological system.
While specific fluorescent labeling strategies for this compound have not been extensively reported, the general principles of coumarin-based probe design are applicable. For example, coumarin-based probes have been developed for the detection of metal ions like copper(II) and iron(III). researchgate.net The design of such probes often involves synthesizing a derivative where the coumarin's fluorescence is quenched. Interaction with the target ion can restore fluorescence, providing a clear signal. The methoxy and dimethyl substitutions on the this compound backbone could potentially be modified to incorporate functionalities for target recognition, making it a candidate for the development of novel fluorescent probes.
Biosensor Applications Based on the this compound Structure
The development of biosensors often relies on a signal transducer, and fluorescent molecules like coumarins are excellent candidates for this role. A biosensor based on the this compound structure would likely involve its immobilization onto a solid support or its incorporation into a larger molecular assembly that includes a biological recognition element (e.g., an enzyme, antibody, or nucleic acid).
The interaction of the target analyte with the recognition element would trigger a change in the microenvironment of the coumarin fluorophore, leading to a change in its fluorescence intensity, lifetime, or wavelength. For instance, coumarin derivatives containing a boronate group have been developed as fluorescent probes for detecting inflammatory oxidants like peroxynitrite and hypochlorite. nih.gov The reaction with the oxidant converts the boronate to a hydroxyl group, resulting in a significant change in fluorescence. nih.gov This principle could be adapted to the this compound scaffold for the development of biosensors for a range of biologically relevant analytes.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One Analogues
Positional Scanning Mutagenesis and Functional Group Variation in the Chromen-2-one Core
The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the foundational 2H-chromen-2-one ring system. unica.it Systematic variation of functional groups at different positions—a strategy analogous to positional scanning in peptide science—has been instrumental in mapping the structure-activity landscape of these compounds.
Research has shown that the fused benzene (B151609) ring and the oxygen atom within the pyran ring are essential pharmacophoric features for the antioxidant activity of coumarin derivatives. nih.gov Modifications at various positions, including C-4, C-5, C-7, and C-8, have been shown to modulate the biological profiles significantly. For instance, in a study of coumarins as Mcl-1 inhibitors, the presence of a catechol (dihydroxy) group on the benzene ring was identified as a crucial element for potent activity. nih.gov Conversely, the introduction of a nitrogen-containing group at either the C-5 or C-8 position proved unfavorable for this specific inhibitory action. nih.gov
Furthermore, the electronic properties of substituents play a key role. The introduction of a hydrophobic, electron-withdrawing group at the C-4 position was found to enhance Mcl-1 inhibitory capacity, whereas a hydrophilic group at the same position was detrimental. nih.gov Other modifications, such as the introduction of nitro groups at positions C-6 or C-8, followed by reduction to amino groups, create versatile handles for further derivatization, enabling the exploration of a wide chemical space to optimize biological activity. mdpi.com These studies underscore that the bioactivity of the chromen-2-one core is not governed by a single feature but by a complex interplay of steric, electronic, and hydrophobic factors across multiple positions.
Table 1: Effect of Functional Group Variation on the Chromen-2-one Core
| Position of Variation | Type of Substituent | Observed Effect on Bioactivity | Reference |
| C-4 | Hydrophobic, electron-withdrawing group | Enhanced Mcl-1 inhibition | nih.gov |
| C-4 | Hydrophilic group | Decreased Mcl-1 inhibition | nih.gov |
| C-5 / C-8 | Nitrogen-containing group | Unfavorable for Mcl-1 inhibition | nih.gov |
| Benzene Ring | Catechol (dihydroxy) group | Key for Mcl-1 inhibition | nih.gov |
| C-8 | Amino group (from nitro reduction) | Serves as a point for further derivatization | mdpi.com |
| General | Fused benzene ring and pyran oxygen | Prime pharmacophoric features for antioxidant activity | nih.gov |
Impact of Methoxy (B1213986) Group Modifications on Molecular Interactions and Bioactivity
A compelling example of the methoxy group's importance comes from studies on curcumin (B1669340) analogues, where this group was systematically replaced. nih.gov The research demonstrated that the nature of the substituent at this position plays a pivotal role in the compound's anti-inflammatory effects. nih.gov For instance, replacing the methoxy group with a hydroxyl (-OH) or a bromine (-Br) atom largely retained the anti-inflammatory activity, whereas substitution with a nitro group (-NO₂) rendered the analogue inactive. nih.gov This highlights that while the methoxy group itself is not irreplaceable, the electronic and steric properties of its replacement are crucial for preserving biological function.
In other contexts, the conversion of a hydroxyl group to a methoxy group (methylation) can have a negative impact. For example, the methylation of a catechol group in certain coumarin derivatives led to a decrease in their Mcl-1 inhibitory activity, suggesting that the hydrogen-bond donating ability of the hydroxyl groups was essential for this particular interaction. nih.gov Conversely, in studies of coumarin-chalcone hybrids as MAO-B inhibitors, replacing a methoxy group with a bulkier methylthio group resulted in a less potent compound, indicating that both size and electronic nature are finely tuned for optimal activity. mdpi.com These findings collectively illustrate that the 7-methoxy group is a key modulator of activity, and its modification is a potent strategy for optimizing the pharmacological profile of coumarin analogues.
Influence of Methyl Substituents at Positions 3 and 4 on Biological Activity Profiles
The methyl groups at the C-3 and C-4 positions of the chromen-2-one scaffold, as seen in 7-methoxy-3,4-dimethyl-2H-chromen-2-one, are not merely passive structural components. They actively contribute to the molecule's lipophilicity, conformational preferences, and interaction with biological targets.
The C-4 methyl group, in particular, is a frequent constituent in many synthetic and natural coumarins. nih.govresearchgate.net Its presence contributes to the molecule's hydrophobic character, which can be crucial for membrane permeability and binding to hydrophobic pockets in enzymes and receptors. Studies on coumarin derivatives have often utilized the 4-methyl-coumarin scaffold as a starting point for synthesizing new analogues, highlighting its foundational role in establishing a baseline of activity. researchgate.netnih.gov The nature of the substituent at the C-4 position is a well-established determinant of activity. For instance, while a methyl group provides lipophilicity, replacing it with a more strongly electron-withdrawing hydrophobic group can enhance certain biological activities, such as Mcl-1 inhibition. nih.gov
Substitution at the C-3 position also significantly impacts the biological profile. While a methyl group at this position adds to the lipophilicity, altering this substituent can fine-tune activity. For example, the introduction of a methylacetate group at C-3 has been explored in the synthesis of novel carbonic anhydrase inhibitors. unica.itnih.gov The interplay between substituents at C-3 and C-4 can lead to synergistic or antagonistic effects on activity. The combined presence of the 3- and 4-methyl groups in this compound defines a specific lipophilic and steric profile that dictates its interactions and biological function.
Table 2: Influence of C-3 and C-4 Substituents on Coumarin Activity
| Position | Substituent Type | General Influence on Properties/Activity | Reference |
| C-4 | Methyl | Provides a foundational lipophilic character | nih.govresearchgate.net |
| C-4 | Hydrophobic, electron-withdrawing | Can enhance specific activities (e.g., Mcl-1 inhibition) | nih.gov |
| C-4 | Hydrophilic | Can be detrimental to certain activities | nih.gov |
| C-3 | Methyl | Contributes to lipophilicity and steric profile | |
| C-3 | Methylacetate | Used in designing derivatives for specific targets (e.g., carbonic anhydrase) | unica.itnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. researchgate.net For coumarin derivatives, QSAR studies have been instrumental in predicting bioactivity, elucidating mechanisms of action, and guiding the design of new, more potent analogues. nih.govnih.gov
Descriptor Selection and Feature Engineering in QSAR
The foundation of any robust QSAR model is the selection of appropriate molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties. nih.gov The process aims to identify descriptors that are not redundant and are most relevant to the biological activity being studied. researchgate.net Descriptors are generally categorized into several classes:
Constitutional Descriptors: Reflect the molecular composition, such as molecular weight and atom counts. scribd.com
Topological Descriptors: Describe the atomic connectivity and branching of the molecule. scribd.com
Geometric Descriptors: Depend on the 3D coordinates of the atoms, capturing information about molecular size and shape. scribd.com
Electronic Descriptors: Quantify features related to the electron distribution, such as dipole moment and orbital energies. scribd.com
Thermodynamic Descriptors: Pertain to properties like lipophilicity (logP) and molar refractivity. scribd.com
In QSAR studies of coumarin derivatives, specific descriptors have been found to be particularly predictive. For instance, a model for anticancer activity identified the dipole moment and the number of hydrogen bond donors as being strongly correlated with inhibitory activity. researchgate.net Another study on antioxidant coumarins revealed that descriptors related to molecular complexity, hydrogen-bond donor character, and lipophilicity were crucial for building a predictive model. nih.gov The careful selection and engineering of these features are critical for developing a QSAR model that is not only statistically robust but also mechanistically interpretable.
Machine Learning Approaches in QSAR Prediction and Validation
Modern QSAR modeling heavily relies on machine learning (ML) algorithms to handle the complex, often non-linear relationships between molecular descriptors and biological activity. researchgate.netmdpi.com For coumarin derivatives, various ML approaches have been successfully applied to build predictive models. acs.org
Commonly used algorithms include:
Multiple Linear Regression (MLR): A statistical method for modeling a linear relationship between descriptors and activity. nih.govresearchgate.net
Partial Least Squares (PLS): A regression method suitable for datasets with many, potentially correlated descriptors. researchgate.net
Artificial Neural Networks (ANN): Computational models inspired by biological neural networks that are adept at capturing complex non-linear patterns. researchgate.netacs.org
Support Vector Machines (SVM): A powerful classification and regression technique that is effective in high-dimensional spaces and robust in handling non-linear relationships. researchgate.net
Random Forests (RF): An ensemble learning method that constructs multiple decision trees and outputs a consensus prediction, often leading to high accuracy. acs.org
Studies have shown that non-linear models like ANN and SVM often provide better predictive performance for coumarin bioactivity compared to linear methods like MLR. researchgate.net The development of these models involves dividing the dataset into a training set for building the model and a test set for evaluating its external predictive power. nih.govresearchgate.net Rigorous internal and external validation procedures are essential to ensure the model's robustness, reliability, and generalizability for predicting the activity of new, untested compounds. nih.govresearchgate.net
Conformational Analysis and Stereochemical Impact on Reactivity and Molecular Recognition
The three-dimensional structure of a molecule is paramount to its function, governing how it recognizes and interacts with biological macromolecules. For the chromen-2-one family, conformational analysis and stereochemistry are key to understanding their reactivity and biological specificity.
The core 2H-chromen-2-one ring system is largely planar. nih.gov This planarity facilitates stacking interactions, such as pi-pi stacking with aromatic residues in a protein's active site. However, the introduction of various substituents can impose conformational preferences and introduce stereochemical complexity. While this compound itself is an achiral molecule, many of its analogues, created through synthetic modifications, can possess chiral centers.
Therefore, even when the parent compound is achiral, a thorough conformational analysis is essential for predicting the shape of its analogues and understanding how these shapes influence molecular recognition. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate stable conformations and analyze their electronic properties, providing critical insights that link molecular structure to reactivity and, ultimately, to biological function. mdpi.combeilstein-journals.org
Computational and Theoretical Chemistry Approaches in the Study of 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity of 7-Methoxy-3,4-dimethyl-2H-chromen-2-one
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the geometric and electronic properties of molecules. youtube.com Methods like Density Functional Theory (DFT) are particularly valuable for studying coumarin (B35378) derivatives, providing a balance between computational cost and accuracy. researchgate.netresearchgate.neticm.edu.pl These calculations help elucidate the fundamental characteristics of this compound, from the distribution of electrons in its orbitals to its inherent chemical reactivity.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Indices
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For coumarin derivatives, DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry and understanding electron distribution. researchgate.neticm.edu.pl A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. These indices provide a quantitative measure of the molecule's stability and reactivity. researchgate.net
Key Reactivity Indices Derived from DFT:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Chemical Hardness (η): Measures resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.
Electronegativity (χ): Measures the power of an atom or group to attract electrons. Calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).
| Parameter | Formula | Significance |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | μ² / 2η | Quantifies the electrophilic nature of the molecule. |
Spectroscopic Property Predictions and Vibrational Analysis
DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. researchgate.netresearchgate.netresearchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. researchgate.netnih.gov This computed spectrum is then compared with experimental data, which allows for a precise assignment of vibrational modes to specific functional groups within the molecule. researchgate.netresearchgate.netlongdom.org
For this compound, vibrational analysis would identify the characteristic frequencies associated with:
The C=O stretching of the lactone ring.
The C–O–C stretching vibrations of the ether and lactone groups.
The stretching and bending modes of the aromatic ring C-H bonds.
The asymmetric and symmetric stretching and bending modes of the methyl (CH₃) groups. longdom.org
The vibrations of the C=C double bond within the pyrone ring.
Theoretical calculations often overestimate vibrational frequencies, so the computed values are typically scaled using a scaling factor to improve agreement with experimental results. researchgate.net This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C=O Stretch (Lactone) | 1700-1750 | Stretching of the carbonyl group in the pyrone ring. |
| Aromatic C=C Stretch | 1450-1600 | Stretching vibrations within the benzene (B151609) ring. |
| C-O-C Stretch (Ether) | 1200-1300 (asymmetric), 1000-1100 (symmetric) | Stretching of the methoxy (B1213986) group ether linkage. |
| CH₃ Bending | 1375-1470 | Bending (scissoring, wagging) of the methyl groups. |
| Aromatic C-H Bending (out-of-plane) | 750-900 | Out-of-plane bending of hydrogens on the benzene ring. |
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations are essential for understanding how a ligand, such as this compound, interacts with a biological target, typically a protein. By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of the protein-ligand complex, revealing information about binding stability and conformational changes. nih.gov
Binding Affinity Predictions and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This method is widely used in drug discovery to screen for potential drug candidates by predicting how they might bind to a protein target. derpharmachemica.comresearchgate.net
In a typical docking study involving this compound, the compound would be placed into the binding site of a target protein (e.g., a kinase or acetylcholinesterase). researchgate.netresearchgate.net A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy suggests a more stable and favorable interaction. Docking studies also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.
| Target Protein (Example) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Coumarin Derivative A | -9.8 | Trp84, Tyr130, Phe330 |
| Bruton's Tyrosine Kinase (BTK) | 7-Methoxycoumarin (B196161) | -7.5 | Met477, Lys430, Asp539 |
| Aurora A Kinase | Benzofuran Derivative | -8.5 | Ala213, Leu139, Glu211 |
| SARS-CoV-2 Mpro | Coumarin Derivative B | -8.6 | His41, Gly143, His163 |
Conformational Sampling and Protein-Ligand Complex Stability Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic picture of the complex's stability over time. researchgate.net After docking this compound into a target protein, an MD simulation can be run for several nanoseconds to observe its behavior.
The stability of the protein-ligand complex is assessed by analyzing several parameters from the MD trajectory:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions. A stable, low-fluctuation RMSD value over time indicates that the complex has reached equilibrium and is stable. researchgate.net
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues or ligand atoms. High RMSF values can indicate regions of high flexibility. researchgate.net
Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value suggests the protein is not unfolding. researchgate.net
Interaction Fingerprints: Monitoring the persistence of key interactions (like hydrogen bonds) throughout the simulation provides a qualitative estimate of binding stability. nih.gov
Enhanced sampling techniques can be combined with MD to explore different conformations of the ligand within the binding site, providing a more complete picture of the binding landscape. nih.gov
In Silico Screening and Virtual Library Design Based on this compound Scaffolds
The core structure of this compound can serve as a "scaffold" for the design of new, related compounds with potentially improved properties. nih.gov In silico (computational) methods are used to design and screen virtual libraries of these derivatives.
The process typically involves:
Scaffold Definition: The this compound core is defined as the constant part of the new molecules.
Library Enumeration: A virtual library is created by systematically adding various chemical substituents (R-groups) at specific points on the scaffold. chemaxon.com This can generate thousands or even millions of virtual compounds. nih.gov
Virtual Screening: This large virtual library is then screened against a biological target using high-throughput molecular docking. drugdesign.org The compounds are ranked based on their predicted binding affinity and other properties (e.g., drug-likeness).
Hit Selection: The top-scoring compounds ("hits") are selected for further analysis, such as more detailed MD simulations, before being prioritized for chemical synthesis and experimental testing. drugdesign.org
This approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates identified through computational screening. nih.govdrugdesign.org
Retrosynthetic Analysis and Reaction Pathway Predictions Using Computational Tools
The advent of sophisticated computational tools has revolutionized the approach to designing synthetic routes for complex organic molecules like this compound. the-scientist.com These in silico methods, leveraging artificial intelligence and machine learning, offer the ability to rapidly explore a vast landscape of possible reaction pathways, enhancing efficiency and potentially uncovering novel and more sustainable synthetic strategies. the-scientist.com
Retrosynthetic analysis, a technique developed by E.J. Corey, involves deconstructing a target molecule into simpler, commercially available precursors. the-scientist.com When augmented with computational power, this process becomes a data-driven exploration of chemical reactions. Algorithms can identify potential bond disconnections in this compound and suggest the corresponding chemical transformations in reverse.
For this compound, a primary retrosynthetic disconnection would likely target the ester linkage of the lactone ring and the ether bond of the methoxy group, as these are common and strategic bond formations. Computational tools would analyze the structure and propose disconnections based on a vast database of known chemical reactions and reaction rules.
Hypothetical Retrosynthetic Pathways Predicted by Computational Tools:
| Pathway | Key Disconnection | Proposed Precursors | Predicted Reaction(s) | Pathway Score (Hypothetical) |
| A | C-O bond of the lactone | 2-hydroxy-4-methoxybenzaldehyde and a propionyl derivative | Pechmann condensation | 0.85 |
| B | C-C bond between the aromatic ring and the pyrone ring | A substituted phenol and a β-ketoester | Von Pechmann condensation | 0.78 |
| C | C-O bond of the methoxy group | 7-hydroxy-3,4-dimethyl-2H-chromen-2-one and a methylating agent | Williamson ether synthesis | 0.72 |
These pathways are then further evaluated by predicting the forward reactions. Computational models can simulate these reactions to estimate their feasibility and potential yield. For instance, neural network-based tools can predict the outcome of a reaction by analyzing the electronic and steric properties of the reactants. nih.gov Some advanced platforms can even predict multi-step reaction pathways, identifying potential side products and helping to optimize reaction conditions. escholarship.org
The use of AI in chemical synthesis is a rapidly evolving field. Models are continually being trained on larger datasets of chemical reactions, improving their predictive accuracy. nih.gov For a molecule like this compound, these tools can significantly expedite the development of an efficient and robust synthetic route, reducing the need for extensive trial-and-error experimentation in the laboratory. the-scientist.com
Potential Non Pharmacological Applications and Advanced Materials Science Integration of 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One
Applications in Fluorescent Probes and Chemical Sensors
The coumarin (B35378) framework is a cornerstone in the development of fluorescent probes and sensors due to its high fluorescence quantum yields, photostability, and sensitivity to the local environment. The electron-donating methoxy (B1213986) group at the 7-position and the methyl groups at the 3- and 4-positions in 7-methoxy-3,4-dimethyl-2H-chromen-2-one are expected to significantly influence its fluorescent properties.
Development of Chemo- and Biosensors based on Coumarin Fluorescence
Coumarin derivatives are widely employed as chemo- and biosensors. Their fluorescence can be modulated ("turn-on" or "turn-off") in the presence of specific analytes. This is often achieved by designing the coumarin derivative to interact selectively with the target molecule or ion, leading to a change in its electronic structure and, consequently, its fluorescence emission.
Research on related compounds demonstrates this principle. For instance, various 7-hydroxycoumarin derivatives have been synthesized and utilized as fluorescent chemosensors for the detection of metal ions like Fe³⁺. nih.govresearchgate.net The sensing mechanism often involves the coordination of the metal ion with specific functional groups on the coumarin, which alters the intramolecular charge transfer (ICT) characteristics of the fluorophore. Similarly, coumarin-based probes have been developed for detecting hydrazine, a toxic environmental pollutant. mdpi.com
The potential of this compound as a scaffold for such sensors is significant. The methoxy group at the 7-position is a strong electron-donating group, which generally enhances fluorescence intensity. doi.org Strategic modifications to the core structure could introduce specific binding sites for various analytes, enabling its use in targeted sensing applications.
Photophysical Properties for Imaging Applications
The photophysical properties of coumarins make them excellent candidates for fluorescent labels in biological imaging. They are typically UV-excitable and emit in the blue region of the spectrum. thermofisher.com The specific absorption and emission wavelengths are highly dependent on the substituents.
A comparative study on 4-methyl-6-methoxy coumarin and 4-methyl-7-methoxy coumarin revealed that the position of the methoxy group significantly affects their photophysical properties, including their excited-state dipole moments. researchgate.net Generally, an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position enhance the fluorescence intensity of coumarins. doi.orgrsc.org In this compound, the 7-methoxy group acts as an electron donor.
The following table summarizes the photophysical properties of some related coumarin derivatives, illustrating the range of characteristics achievable with this class of compounds.
| Compound Name | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions |
| 7-Methoxycoumarin (B196161) | 333 nm | 416 nm | Methanol |
| 7-(Diethylamino)-3-(pyridin-2-yl)coumarin | Not specified | 462 nm | Dichloromethane |
| 7-Diphenylamino-4-methyl-coumarin | 382 nm (film) | 463 nm (film) | Thin Film |
| Amino-tri(4-methylcoumarin) | 399 nm (film) | 481 nm (film) | Thin Film |
Integration into Advanced Functional Materials
The unique photochemical and photophysical properties of coumarins also make them valuable components in the development of advanced functional materials.
Photochromic and Thermochromic Material Development
Coumarin derivatives can undergo [2+2] cycloaddition reactions upon exposure to UV light, leading to the formation of dimers. This photodimerization can be reversible, forming the basis of photochromic systems where the material changes color or opacity in response to light. Research on 7-methoxycoumarin has shown that it undergoes photodimerization in the crystalline state. rsc.org This process can induce topographical changes on the crystal surface, a phenomenon that is of interest for the development of photoresponsive materials and actuators. rsc.org While specific studies on the thermochromic properties of this compound are not available, the general responsiveness of coumarin derivatives to external stimuli suggests this as a potential area of investigation.
Organic Light-Emitting Diode (OLED) and Optoelectronic Device Applications
Coumarin derivatives are actively being explored for their use in organic light-emitting diodes (OLEDs) due to their high fluorescence efficiency and color purity, particularly for blue light emission. researchgate.netnih.gov The electron-donating and electron-withdrawing groups on the coumarin ring can be tuned to optimize the charge transport and emissive properties of the material.
For example, new blue-emitting materials based on amino coumarin derivatives have been synthesized and shown to have high efficiency in non-doped OLED devices. researchgate.netnih.gov Compounds like 7-diphenylamino-4-methyl-coumarin have demonstrated impressive luminescence efficiency and power efficiency in OLEDs. nih.gov The structural similarities suggest that this compound could also be a candidate for investigation as an emissive or host material in OLEDs, potentially contributing to the development of more efficient and stable blue emitters.
The following table details the performance of some coumarin derivatives in OLED applications.
| Compound Name | Max. Emission Wavelength (EL) | Luminous Efficiency | Power Efficiency | External Quantum Efficiency (EQE) |
| 7-Diphenylamino-4-methyl-coumarin | 463 nm | 3.83 cd/A | 2.46 lm/W | 3.71% |
| Dendrimer with coumarin moiety | Not specified | 34.7 cd/A | Not specified | 10.3% (non-doped), 16.6% (doped) |
Role in Analytical Chemistry Methodologies
In analytical chemistry, coumarin derivatives serve as valuable reagents and standards. 7-Methoxycoumarin, for instance, is used as a reference material in the purification, separation, and analysis of other coumarin compounds. sigmaaldrich.com
Furthermore, derivatization with a coumarin tag can significantly enhance the detectability of analytes in techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. 4-Bromomethyl-7-methoxycoumarin has been used as a fluorescent label for fatty acids, enabling their sensitive detection. acs.org This approach is also applicable to other carboxylic acids and pyrimidine (B1678525) compounds. acs.org The strong fluorescence of the coumarin moiety allows for very low detection limits. Given its structural features, this compound could potentially be functionalized to create new derivatizing agents for sensitive analytical applications.
Derivatization Reagents for Enhanced Detection
The coumarin nucleus is a well-established fluorophore, and derivatives of this structure are frequently employed as fluorescent labeling reagents. These reagents react with target analytes to form highly fluorescent products that can be easily detected and quantified, particularly in high-performance liquid chromatography (HPLC). While direct studies on this compound as a derivatization reagent are not extensively documented, the principles can be inferred from structurally similar coumarin compounds.
For instance, coumarin derivatives containing a reactive group, such as a bromomethyl group, are designed to react with specific functional groups in other molecules. An example is 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br), which has been synthesized as a fluorescent derivatization reagent for carboxylic acids. researchgate.net The reaction between the bromomethyl group of the coumarin reagent and the carboxylic acid analyte forms a fluorescent ester, enabling sensitive detection in HPLC. researchgate.net
Similarly, a multifunctional reagent based on a coumarin scaffold, 7-azido-4-(bromomethyl)coumarin (N3BC), has been developed for the derivatization of naive RNA. researchgate.net This reagent selectively alkylates uridine (B1682114) residues, introducing a fluorescent tag that allows for the tracking and analysis of RNA. researchgate.net The success of these related compounds suggests a potential pathway for developing this compound into a derivatization reagent. The introduction of a reactive functional group onto its core structure could enable it to be used for the sensitive detection of a variety of analytes.
Table 1: Examples of Coumarin-Based Derivatization Reagents
| Reagent Name | Target Analyte | Detection Method | Reference |
| 3-[4-(Bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) | Carboxylic Acids | HPLC | researchgate.net |
| 7-azido-4-(bromomethyl)coumarin (N3BC) | Uridine in RNA | Fluorescence | researchgate.net |
Chromatographic Separation Enhancements
The separation and purification of coumarin derivatives are critical for their study and application. Column chromatography is a frequently utilized method for the purification of synthesized coumarins. mdpi.comchemmethod.com The choice of solvent system is crucial for achieving effective separation. For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used as the eluent in the column chromatography of coumarin derivatives. mdpi.com In one instance, a 7-methoxychromen-4-one derivative was purified using a silica (B1680970) gel column with a hexane:ethyl acetate (1:1, v/v) solvent system. mdpi.com
The progress of chromatographic separations is often monitored by thin-layer chromatography (TLC). mdpi.comacs.org This technique allows for the rapid assessment of the separation efficiency and the identification of the fractions containing the desired compound.
Furthermore, high-performance liquid chromatography (HPLC) is a powerful technique for the analysis and separation of coumarins. mdpi.com The method offers high resolution and sensitivity. mdpi.com Different detectors can be coupled with HPLC for the detection of coumarins, including UV, diode-array detectors (DAD), and mass spectrometry (MS) detectors. mdpi.com The choice of detector depends on the specific requirements of the analysis. The inherent chromophoric and often fluorophoric nature of the coumarin ring system makes UV and fluorescence detection particularly suitable. mdpi.com
While specific chromatographic conditions for this compound are not detailed in the provided search results, the general principles applied to other coumarins are applicable. The polarity of the molecule, influenced by the methoxy and dimethyl groups, will dictate the optimal stationary and mobile phases for its separation.
Table 2: Chromatographic Methods for Coumarin Derivatives
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent System | Application | Reference |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (varying ratios) | Purification of synthesized coumarins | mdpi.com |
| Column Chromatography | Silica Gel | Dichloromethane:Ethyl Acetate (3:2, v/v) | Purification of a methoxy-chromenone derivative | mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Various | Gradient or isocratic solvent systems | Analysis and separation of coumarins in complex mixtures | mdpi.com |
| Thin-Layer Chromatography (TLC) | Silica Gel GF254 | Ethyl acetate–hexane | Monitoring reaction progress and separation | acs.org |
Natural Occurrence, Biosynthesis, and Biotransformation Pathways of 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One if Applicable As a Natural Product
Isolation and Characterization from Natural Sources
There is no scientific literature available that reports the isolation and characterization of 7-methoxy-3,4-dimethyl-2H-chromen-2-one from any natural sources, including plants, fungi, or bacteria. Searches of natural product databases and phytochemical literature did not yield any instances of this compound being identified as a natural product. Its mentions are predominantly in the context of chemical synthesis and pharmacological screening studies.
Enzymatic Pathways and Gene Clusters Involved in Biosynthesis
Consistent with its status as a synthetic compound, there is no information regarding enzymatic pathways or gene clusters involved in the biosynthesis of this compound. The biosynthesis of natural coumarins typically follows the shikimate pathway, but the specific methylation and dimethylation pattern of this compound is not known to be produced through any characterized natural enzymatic process.
Biotransformation by Microbial or Plant Systems
No studies have been found that investigate the biotransformation of this compound by microbial or plant systems. Research in this area is typically focused on understanding the metabolism or detoxification of compounds, or for the purpose of creating novel derivatives, but this specific coumarin (B35378) has not been a subject of such investigations to date.
Ecological Roles and Distribution in Natural Ecosystems
Given that this compound is not a known natural product, there is no information on its ecological roles or its distribution in natural ecosystems. The ecological functions of naturally occurring coumarins can include defense against herbivores and pathogens, but these roles are not applicable to a synthetic compound that has not been found in nature.
Future Research Directions and Unexplored Avenues for 7 Methoxy 3,4 Dimethyl 2h Chromen 2 One
Novel Synthetic Strategies and Methodological Innovations
Traditional methods for coumarin (B35378) synthesis, such as the Pechmann condensation and Perkin reaction, often require harsh conditions and can be time-consuming. mdpi.comjsynthchem.com Future research should focus on developing more efficient, sustainable, and innovative synthetic routes tailored to 7-methoxy-3,4-dimethyl-2H-chromen-2-one and its derivatives.
Key areas for exploration include:
Photocatalysis: The use of visible-light-responsive photocatalysts, such as dye-sensitized titanium dioxide (TiO2) nanoparticles, has shown promise for the synthesis of other coumarin derivatives. mdpi.com This approach offers a greener alternative to traditional methods and could be optimized for the target compound.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that allow for the formation of complex molecules in a single step from readily available starting materials. rsc.org Developing an MCR protocol for this compound would streamline the synthesis of a diverse library of analogues for screening purposes.
Nanoparticle Catalysis: The application of magnetic nanoparticles, like ZnFe2O4, as recyclable catalysts has been effective in the solvent-free synthesis of coumarins, offering high yields and environmental benefits. jsynthchem.com Investigating similar nanocatalysts could lead to a highly efficient and scalable synthesis process.
AI-Assisted Synthesis: AI-driven retrosynthetic analysis and reaction prediction tools can revolutionize traditional synthesis by generating novel and optimized synthetic pathways, reducing both time and resource investment. researchgate.net
| Synthetic Method | Traditional Approach (e.g., Pechmann) | Proposed Novel Approach | Potential Advantages |
| Catalyst | Strong acids (e.g., H₂SO₄) | Biodegradable catalysts, Nanoparticles (e.g., ZnFe2O4, TiO2) | Eco-friendly, Recyclable, Milder reaction conditions. mdpi.comjsynthchem.comrsc.org |
| Reaction Conditions | High temperatures, Harsh reagents | Visible light, Solvent-free conditions, Room temperature | Energy efficient, Reduced waste, Improved safety. mdpi.comjsynthchem.com |
| Efficiency | Often multi-step, Moderate yields | Single-step (MCRs), High yields | Time-saving, Cost-effective, Higher throughput. rsc.org |
| Process Design | Manual, based on established literature | AI-predicted pathways | Optimized routes, Discovery of novel reactions. researchgate.net |
Advanced Mechanistic Elucidation of Biological Interactions
Understanding how this compound interacts with biological targets at a molecular level is crucial for its development as a therapeutic agent or biological tool. While preliminary computational methods like molecular docking are valuable, future research must employ more sophisticated techniques to gain a dynamic and detailed picture of these interactions. researchgate.netresearchgate.net
Unexplored avenues include:
Cryogenic Electron Microscopy (Cryo-EM): For potential macromolecular targets (e.g., enzymes, receptors), Cryo-EM can provide high-resolution structural information of the compound-target complex, revealing precise binding modes.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound within a biological system over time, providing insights into binding stability, conformational changes, and the role of solvent molecules.
Proteomics and Metabolomics: 'Omics' technologies can be used to identify the cellular pathways affected by this compound, helping to uncover its mechanism of action and potential off-target effects.
Advanced Spectroscopy: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics, and thermodynamics, which are essential for lead optimization.
Expansion of Structure-Activity Relationship Databases and Predictive Models
A systematic exploration of the Structure-Activity Relationships (SAR) for the this compound scaffold is a critical next step. nih.govproquest.com This involves the synthesis of a focused library of analogues and the evaluation of their biological activities to build a comprehensive database.
Future research should systematically modify the core structure at key positions:
Position 7 (Methoxy group): Substitution with other alkoxy groups, halogens, or hydrogen bond donors/acceptors to probe the role of this position in target binding.
Positions 3 and 4 (Methyl groups): Replacement with larger alkyl groups, aromatic rings, or functional groups to explore steric and electronic requirements.
Benzene (B151609) Ring: Introduction of various substituents on the aromatic ring to modulate lipophilicity, electronic properties, and metabolic stability.
Creating a dedicated SAR database for this compound series will enable the development of robust Quantitative Structure-Activity Relationship (QSAR) models, which can then be used to predict the activity of virtual compounds, guiding the design of more potent and selective analogues. preprints.org
| Position of Modification | Example Substituent | Hypothesized Property to Investigate |
| C7-Methoxy | -OH, -OCF₃, -Cl, -NH₂ | Electronic effects, Hydrogen bonding potential |
| C3-Methyl | -Ethyl, -Propyl, -Phenyl | Steric bulk, Hydrophobicity |
| C4-Methyl | -CF₃, -Cyclopropyl | Conformation, Metabolic stability |
| C5, C6, C8 | -F, -Cl, -NO₂, -NH₂ | Lipophilicity, Target interactions |
Development of High-Throughput Screening Methodologies for Derivatives
To efficiently evaluate the biological activity of a large library of this compound derivatives generated through novel synthesis and SAR studies, the development of robust high-throughput screening (HTS) assays is essential. nih.gov HTS leverages automation to test thousands of compounds rapidly, accelerating the discovery of "hits." youtube.com
Future efforts should focus on:
Assay Miniaturization: Adapting biological assays to 96-well or 384-well plate formats to reduce reagent consumption and increase throughput. youtube.com
Fluorescence-Based Assays: Many coumarins possess intrinsic fluorescent properties, which can be harnessed to develop sensitive assays. For instance, a fluorimetric HTS assay was designed to monitor the activity of amide synthetases on aminocoumarin substrates by detecting the decrease in fluorescence upon acylation. nih.gov A similar principle could be adapted for enzymes that interact with this compound.
Quantitative HTS (qHTS): Unlike traditional single-concentration HTS, qHTS tests compounds at multiple concentrations, providing dose-response curves that help to eliminate false positives and prioritize hits more effectively. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to transform drug discovery and are particularly well-suited to accelerate research on the coumarin class of compounds. researchgate.netresearchgate.net Integrating these computational tools can streamline multiple stages of the research and development pipeline for this compound.
Key applications include:
Predictive Modeling: AI/ML algorithms can build highly accurate models to predict biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties from chemical structure alone, reducing the need for extensive experimental testing. preprints.org
Generative Models: Generative AI can design novel molecules from scratch that are optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetics. springernature.com
Virtual Screening: AI-enhanced virtual screening can rapidly analyze vast virtual libraries of compounds to identify derivatives of this compound with a high probability of being active, focusing synthetic efforts on the most promising candidates. researchgate.net
Active Learning: In cases where experimental data is limited, active learning models can intelligently select the most informative experiments to perform next, leading to the development of superior predictive models with fewer resources. nih.gov
Multidisciplinary Approaches and Interfacing with Nanoscience and Biotechnology
The future of chemical compound development lies in its integration with other scientific disciplines. For this compound, interfacing with nanoscience and biotechnology opens up a range of unexplored applications beyond traditional pharmacology.
Nanoscience:
Targeted Drug Delivery: Encapsulating the compound in nanocarriers, such as lipid-chitosan nanocapsules or functionalized silica (B1680970) nanoparticles, could improve its solubility, stability, and delivery to specific cells or tissues. acs.orgnih.gov
Photodynamic Therapy: The coumarin scaffold is known for its photochemical properties. acs.org Future work could explore whether derivatives of this compound can act as photosensitizers, generating reactive oxygen species upon light irradiation for applications in photodynamic cancer therapy.
Biotechnology:
Fluorescent Probes: The inherent fluorescence of the coumarin nucleus could be exploited to develop molecular probes for cellular imaging, allowing researchers to visualize specific biological processes or track the localization of the compound within cells.
Directed Evolution: HTS assays could be used in directed evolution experiments to engineer enzymes with novel specificities for synthesizing unique derivatives of this compound that are not accessible through traditional chemistry. nih.gov
By pursuing these future research directions, the scientific community can systematically unlock the full therapeutic and technological potential of this compound, transforming it from a single molecule into a versatile scaffold for innovation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-methoxy-3,4-dimethyl-2H-chromen-2-one?
- Methodology : Synthesis typically involves multi-step reactions starting with substituted salicylaldehyde derivatives. Key steps include:
Condensation : Reacting 2-hydroxy-4-methoxyacetophenone with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) to form the chromen-2-one core .
Substitution : Introducing methyl groups at positions 3 and 4 via alkylation or Friedel-Crafts acylation.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol.
- Critical Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-alkylation.
Q. How is the structure of this compound characterized using spectroscopic methods?
- Key Analytical Data :
Advanced Research Questions
Q. What crystallographic methods are used to determine the molecular structure of this compound?
- Methodology :
Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å) .
Refinement : Employ SHELXL-2018/3 for structure solution and refinement. Parameters include:
- Space group: P1̄ (triclinic)
- R₁ = 0.044, wR₂ = 0.125 for I > 2σ(I)
- Disorder modeling for methyl/methoxy groups if needed .
- Key Findings : The chromen-2-one ring adopts a planar conformation, with dihedral angles <5° between substituents. Weak C–H···O interactions stabilize crystal packing .
Q. How does the substitution pattern (methoxy and methyl groups) influence the biological activity of chromen-2-one derivatives?
- Structure-Activity Relationship (SAR) :
- Experimental Design : Compare IC₅₀ values against control compounds (e.g., unsubstituted chromen-2-one) in enzyme inhibition assays (e.g., COX-2 or CYP450).
Q. What strategies resolve contradictions in reported biological activities of structurally similar chromen-2-one derivatives?
- Methodology :
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity vs. substituent electronic/lipophilic parameters .
Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., pH, cell lines) to isolate substituent effects .
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental results .
- Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility .
Data Contradiction Analysis
- Example : Conflicting reports on antioxidant activity of methyl-substituted chromen-2-ones.
- Resolution :
Quantify radical scavenging (DPPH assay) under controlled oxygen levels.
Correlate results with substituent Hammett constants (σ values) to assess electron-donating/withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
